![molecular formula C17H26N2O2S B1227816 N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B1227816.png)
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide
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Overview
Description
LSM-19878 is a member of morpholines.
Scientific Research Applications
Synthesis and Structural Studies
- N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1
3,8]undecane-3-carboxamide and related compounds have been explored in various synthesis and structural studies. For example, research on the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones, which are structurally related to the compound , has been conducted (Ahmed, Moeiz, Ahmed, Kiuchi, & Tsuda, 2001). These studies contribute to the understanding of the chemical properties and potential applications of such compounds.
Antitumor and Antimicrobial Activities
- Compounds containing morpholine and similar structures have shown distinct inhibition on the proliferation of cancer cell lines, indicating potential applications in antitumor research (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017). This suggests that derivatives of N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1
3,8]undecane-3-carboxamide might also possess similar properties. - Additionally, derivatives with morpholine structures have been synthesized and screened for their antimicrobial activities, with some showing promising results (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Synthetic Methodologies and Green Chemistry
- The synthesis of N-formyl morpholine, which is related to the chemical structure of interest, has been explored for its potential as a green solvent in the synthesis of organic compounds (Ghasemi, 2018). This highlights the compound's relevance in developing environmentally friendly synthetic methods.
Corrosion Inhibition
- Morpholine derivatives, which share a structural similarity with the compound , have been studied as corrosion inhibitors for metals. For example, N-(2-chloroethyl)morpholine-4-carboxamide has been shown to inhibit mild steel corrosion, suggesting possible applications in industrial settings (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).
properties
Product Name |
N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide |
---|---|
Molecular Formula |
C17H26N2O2S |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
N-(morpholine-4-carbothioyl)tricyclo[4.3.1.13,8]undecane-3-carboxamide |
InChI |
InChI=1S/C17H26N2O2S/c20-15(18-16(22)19-3-5-21-6-4-19)17-2-1-12-7-13(10-17)9-14(8-12)11-17/h12-14H,1-11H2,(H,18,20,22) |
InChI Key |
UMSXWPSYLFTPBQ-UHFFFAOYSA-N |
SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)N4CCOCC4 |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)C(=O)NC(=S)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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